Bis(bis(2-hydroxyethyl)ammonium) maleate

Protic ionic liquid Hydrogen bonding Stoichiometry

Bis(bis(2-hydroxyethyl)ammonium) maleate (CAS 85909-55-3) is a protic ionic liquid (PIL) with molecular formula C₁₂H₂₆N₂O₈ and molecular weight 326.34 g/mol, composed of two bis(2-hydroxyethyl)ammonium cations paired with one maleate dianion in a 2:1 stoichiometry. The maleate anion exists in the cis (Z) configuration, distinguishing it from the trans (E) fumarate isomer.

Molecular Formula C12H18N2O8
Molecular Weight 318.28 g/mol
CAS No. 85909-55-3
Cat. No. B12659689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(bis(2-hydroxyethyl)ammonium) maleate
CAS85909-55-3
Molecular FormulaC12H18N2O8
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESC(C=[N+]=CCO)O.C(C=[N+]=CCO)O.C(=CC(=O)[O-])C(=O)[O-]
InChIInChI=1S/2C4H8NO2.C4H4O4/c2*6-3-1-5-2-4-7;5-3(6)1-2-4(7)8/h2*1-2,6-7H,3-4H2;1-2H,(H,5,6)(H,7,8)/q2*+1;/p-2/b;;2-1-
InChIKeyZKAOBYSKJCGBBB-KSBRXOFISA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(bis(2-hydroxyethyl)ammonium) Maleate (CAS 85909-55-3): Protic Ionic Liquid Procurement and Selection Guide


Bis(bis(2-hydroxyethyl)ammonium) maleate (CAS 85909-55-3) is a protic ionic liquid (PIL) with molecular formula C₁₂H₂₆N₂O₈ and molecular weight 326.34 g/mol, composed of two bis(2-hydroxyethyl)ammonium cations paired with one maleate dianion in a 2:1 stoichiometry . The maleate anion exists in the cis (Z) configuration, distinguishing it from the trans (E) fumarate isomer . Synthesized via exothermic acid-base neutralization of bis(2-hydroxyethyl)amine (diethanolamine) and maleic acid, typically under solvent-free or aqueous conditions at 25–70 °C , this compound belongs to the bis(2-hydroxyethyl)ammonium carboxylate PIL family, whose thermophysical properties—density, viscosity, and ionicity—are systematically modulated by both cation hydroxyl group count and anion structure [1].

Why Bis(bis(2-hydroxyethyl)ammonium) Maleate Cannot Be Readily Replaced by In-Class Analogs: Key Structural and Functional Distinctions


Although the bis(2-hydroxyethyl)ammonium cation is shared across a broad family of carboxylate PILs, substituting the maleate dianion with an alternative carboxylate—or exchanging the 2:1 stoichiometry for a 1:1 salt—introduces consequential changes in hydrogen-bonding network density, buffering pH range, ionicity, and solubility profile. The maleate anion's cis-configured C=C bond enables intramolecular hydrogen bonding that is absent in the trans-fumarate isomer, directly affecting crystal packing, melting behavior, and aqueous solubility [1]. The 2:1 (cation:anion) stoichiometry, versus the 1:1 bis(2-hydroxyethyl)ammonium hydrogen maleate (CAS 50909-06-3), doubles the hydroxyl group count per formula unit (four vs. two), which increases viscosity and alters water miscibility [2]. Furthermore, the absence of a long hydrophobic alkyl chain on the maleate anion fundamentally differentiates this compound from bis(2-hydroxyethyl)ammonium oleate or erucate—PILs engineered for tribological and emulsification applications where micelle formation and surface activity are desired [3]. These structural distinctions mean that procurement decisions based solely on the shared cation—without accounting for anion-specific physicochemical consequences—risk selecting a material ill-suited to the intended aqueous formulation, synthesis, or buffering application.

Quantitative Differentiation Evidence for Bis(bis(2-hydroxyethyl)ammonium) Maleate Relative to Closest Analogs


2:1 Stoichiometry Doubles Hydroxyl Group Count per Formula Unit Relative to the 1:1 Hydrogen Maleate Salt, Increasing Hydrogen-Bond Donor Density

Bis(bis(2-hydroxyethyl)ammonium) maleate (C₁₂H₂₆N₂O₈, MW 326.34) contains two bis(2-hydroxyethyl)ammonium cations per maleate dianion, yielding four hydroxyl groups per formula unit (two per cation × two cations). In contrast, bis(2-hydroxyethyl)ammonium hydrogen maleate (CAS 50909-06-3, C₈H₁₅NO₆, MW 221.21) is a 1:1 salt bearing only one cation and two hydroxyl groups per formula unit [1]. The doubling of hydroxyl group density directly increases the extent of intermolecular hydrogen bonding within the ionic liquid network, which is known to elevate viscosity and density in bis(2-hydroxyethyl)ammonium-based PILs [2].

Protic ionic liquid Hydrogen bonding Stoichiometry

Cis-Maleate vs. Trans-Fumarate Geometric Isomerism: Intramolecular Hydrogen Bonding in Maleate Drives Order-of-Magnitude Aqueous Solubility Differences in the Parent Acids

The maleate dianion in the target compound adopts the cis (Z) configuration, which permits formation of a strong intramolecular hydrogen bond between the two adjacent carboxylate groups, producing a 'closed' conformation. The trans (E) fumarate isomer adopts an 'open' structure incapable of intramolecular H-bonding [1]. This structural difference manifests dramatically in the parent acids: maleic acid exhibits aqueous solubility of ~478.8 g/L at 20 °C, while fumaric acid solubility is only ~4.9 g/L—a ~98-fold difference [2]. Although both bis(2-hydroxyethyl)ammonium salts are expected to be more soluble than the parent acids, the underlying cis/trans conformational difference persists in the ionic liquid state, affecting crystal packing, melting point, and solute-solvent interactions [1].

Maleate Fumarate Solubility Geometric isomerism Intramolecular hydrogen bonding

Maleate Dianion Provides Dual pKa Buffering Capacity (pKa2 ≈ 6.07) Absent in Monocarboxylate Analogs Such as Acetate and Formate

Maleic acid possesses two dissociable protons: pKa1 ≈ 1.90 and pKa2 ≈ 6.07 [1]. In the 2:1 bis(bis(2-hydroxyethyl)ammonium) maleate salt, both carboxylate groups are neutralized, but in partially protonated solution environments or mixed buffer systems, the maleate dianion can accept protons in the pH ~6 region. This dual buffering capability is absent in monocarboxylate PILs such as bis(2-hydroxyethyl)ammonium acetate (pKa of acetic acid ≈ 4.76, single proton) or bis(2-hydroxyethyl)ammonium formate (pKa of formic acid ≈ 3.75, single proton) [2]. For biochemical and pharmaceutical applications requiring pH control near physiological or mildly acidic conditions (pH 5.5–6.5), the maleate anion's second pKa provides a buffering window that monocarboxylate analogs cannot access without blending multiple components.

Buffering capacity Maleate pKa pH control PIL

Absence of Long Hydrophobic Alkyl Chain Differentiates Maleate PIL from Oleate/Erucate PILs: Aqueous Solubility Without Micelle Formation vs. Surface Activity and Emulsification

Bis(2-hydroxyethyl)ammonium oleate and erucate are protic ionic liquids incorporating long-chain (C18 and C22, respectively) unsaturated fatty acid anions, endowing them with surfactant properties, low critical micelle concentrations (CMC), and utility as water-based lubricant additives [1]. The maleate salt, by contrast, bears a short C₄ dicarboxylate dianion with no hydrophobic alkyl tail. This structural distinction results in fundamentally different solution behavior: the oleate PIL forms micelles and adsorbs at interfaces (reducing friction coefficients by up to 70% in epoxy coatings at 9 wt% loading [2]), whereas the maleate PIL remains molecularly dispersed in aqueous solution, serving as a true ionic liquid rather than a surfactant. The maleate PIL is therefore suitable for applications where high aqueous solubility, absence of foaming, and avoidance of micellar phase separation are required—conditions under which oleate/erucate PILs would introduce undesirable surface activity.

PIL Maleate Oleate Erucate Surfactant CMC

Variation of Ionicity (Extent of Proton Transfer) Across Different Carboxylate Anions: Maleate Exhibits Intermediate Ionicity Relative to Strongly and Weakly Proton-Transferring Anions

A key differentiator among protic ionic liquids is the degree of proton transfer from acid to base (ionicity), which directly determines the concentration of ionic vs. neutral species and thus the liquid's physicochemical properties. A 2024 study on tris(2-hydroxyethyl)ammonium-based PILs with lactate, hydrogen succinate, hydrogen malate, and dihydrogen citrate anions reported ionicities ranging from 20% to 86% as measured by ¹H NMR, demonstrating that the term 'ionic liquid' must be applied cautiously—un-ionized acid and base species coexist with the ionic forms [1]. While the bis(2-hydroxyethyl)ammonium (rather than tris) cation and maleate (rather than hydrogen malate) anion represent a different system, the principle that the carboxylate anion identity critically governs ionicity applies across this PIL class. Maleate's pKa2 of 6.07, being higher than that of acetate (4.76) but lower than that of succinate (~5.6), positions its proton-transfer equilibrium in an intermediate regime [2].

Ionicity Proton transfer PIL NMR Maleate

Four Hydroxyl Groups per Formula Unit Predict Higher Density and Viscosity Relative to PILs with Fewer Hydroxyl Substituents—Confirmed by Cross-Cation Octanoate PIL Data

A systematic 2024 study of four alkylammonium octanoate PILs demonstrated that increasing the number of hydroxyl groups on the cation markedly elevates both density and viscosity. The bis(2-hydroxyethyl)ammonium octanoate ([BHEA][Oc], with two –OH groups) exhibits intermediate density and viscosity values between the mono-hydroxyl [HEA][Oc] and tri-hydroxyl [THEA][Oc] variants [1]. Notably, the removal of all hydroxyl groups (going from [THEA][Oc] to [TEA][Oc]) caused an approximately 80-fold drop in viscosity—from 896.1 to 10.75 mPa·s [1]. Extrapolating to the maleate system: the 2:1 salt delivers four hydroxyl groups per formula unit, which is predicted to produce higher viscosity and density than bis(2-hydroxyethyl)ammonium salts with monovalent anions that contribute only two –OH per formula unit (e.g., acetate, formate, propionate).

Density Viscosity Hydroxyl group PIL Structure-property relationship

Recommended Application Scenarios for Bis(bis(2-hydroxyethyl)ammonium) Maleate Based on Evidence-Supported Differentiation


Aqueous Buffering Systems Requiring pH Control in the 5.5–6.5 Range Without Secondary Buffering Agents

The maleate dianion's second pKa (~6.07) provides inherent buffering capacity in the mildly acidic to near-neutral pH range that monocarboxylate PILs (acetate, formate) cannot access [1]. This makes bis(bis(2-hydroxyethyl)ammonium) maleate a candidate single-component buffer for biochemical assays, enzymatic reactions, and pharmaceutical formulations targeting pH 5.5–6.5, simplifying the formulation relative to multi-component buffer systems. The compound's high aqueous solubility, inferred from the cis-maleate geometry and parent acid solubility of 478.8 g/L [2], ensures sufficient dissolved concentration for effective buffering.

Hydrophilic Protic Ionic Liquid Medium for Polar Organic Synthesis and CO₂/SO₂ Absorption

The high density of hydrogen-bond donor/acceptor sites (four –OH groups per formula unit) makes bis(bis(2-hydroxyethyl)ammonium) maleate a promising candidate for applications requiring strong solute-solvent interactions, including cellulose/lignocellulosic biomass dissolution [3], CO₂ and SO₂ absorption, and as a reaction medium for condensation reactions. Unlike bis(2-hydroxyethyl)ammonium formate—which can act as a reducing agent and hydrogen source in catalytic transfer hydrogenation [4]—the maleate salt is expected to be redox-inert under similar conditions, making it suitable for oxidation-sensitive substrates.

Precursor for Metal-Carboxylate Coordination Polymers and MOF Synthesis

The maleate dianion, with its two carboxylate groups fixed in cis geometry, serves as a bridging ligand for metal ions, enabling the construction of coordination polymers, metal-organic frameworks (MOFs), and supramolecular architectures [5]. The bis(2-hydroxyethyl)ammonium counter-cations provide charge balance and can template pore formation during crystallization. This application exploits a structural feature—the cis-dicarboxylate geometry—that is geometrically impossible with fumarate (trans) and is absent in the monocarboxylate PILs (acetate, formate, oleate).

Non-Surfactant Water-Miscible Ionic Liquid for Electrochemical and Spectroscopic Studies

Unlike bis(2-hydroxyethyl)ammonium oleate and erucate, which form micelles and adsorb at interfaces due to their long hydrophobic alkyl chains [6], the maleate PIL remains molecularly dispersed in aqueous solution without exhibiting a critical micelle concentration (CMC). This property makes it suitable for electrochemical applications (e.g., supporting electrolyte), UV-vis and fluorescence spectroscopy, and homogeneous catalysis where surfactant-induced foaming, micellar partitioning, or interfacial adsorption would introduce confounding artifacts.

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